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amine

CAS No.: 1000343-10-1

Cat. No.: B1613968

Get Quote

Executive Summary & Strategic Importance
The 7-amino-indazole scaffold is a privileged structure in medicinal chemistry, serving as a

critical pharmacophore in kinase inhibitors (e.g., FGFR4, VEGFR targets) and GPCR ligands.

The 7-position offers a unique vector for probing solvent-exposed regions of the ATP-binding

pocket, distinct from the more common 3-, 5-, or 6-substitutions.

However, the presence of an iodine atom (typically at C3, C4, or C5) introduces a critical

chemoselectivity challenge. The C-I bond is a "loaded spring"—highly reactive toward transition

metals (Pd, Cu)—which complicates standard amine functionalizations that might otherwise

employ metal catalysis (e.g., Buchwald-Hartwig).

This guide details orthogonal protocols designed to functionalize the 7-amine without

compromising the integrity of the C-I bond. By prioritizing metal-free transformations (acylation,

reductive amination, urea formation), we preserve the iodine handle for subsequent cross-

coupling reactions (Suzuki-Miyaura, Sonogashira), enabling modular library synthesis.
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Strategic Analysis: The "Iodo-Amine" Orthogonality
Before initiating synthesis, the researcher must address two competing reactivity profiles:

The 7-Amine (Nucleophile): Due to the electron-withdrawing nature of the pyrazole ring and

the adjacent N1 nitrogen, the 7-amine is less nucleophilic than a standard aniline. It requires

stronger electrophiles or activation.

The C-I Bond (Electrophile): This bond is susceptible to oxidative addition by Pd(0). Any

protocol to functionalize the amine using Pd-catalysis risks premature reaction at the iodine

site.

Critical Decision: N1-Protection
The N1-proton of indazole (

) is acidic. In basic conditions used for amine functionalization, the N1 is deprotonated first,
leading to competing N1-functionalization.

Recommendation: Unless the electrophile is highly selective for the amine (e.g., reductive

amination), N1-protection is mandatory.

Preferred Groups: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) are

recommended for their stability to basic amine-functionalization conditions and facile removal

later.

Visual Workflow: Decision Logic
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Target: Urea/Carbamate
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(Utilizing Iodo-Handle)
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Figure 1: Strategic decision tree ensuring chemoselectivity and iodine preservation.

Detailed Protocols
Protocol 1: Chemoselective Acylation & Sulfonylation
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Goal: Create Amides or Sulfonamides while preventing bis-acylation.

Mechanism: Nucleophilic attack of the 7-amine on an acid chloride or sulfonyl chloride.

Challenge: The 7-amine is sterically crowded. Forcing conditions can lead to reaction at the N1

(if unprotected) or bis-acylation.

Materials:

Substrate: N1-protected 7-amino-iodo-indazole (1.0 eq)

Reagent: Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.1 eq)

Base: Pyridine (solvent/base) or Triethylamine (1.5 eq) in DCM.

Catalyst: DMAP (0.1 eq) - Use only if reaction is sluggish.

Step-by-Step:

Preparation: Dissolve the substrate in anhydrous DCM (

).

Base Addition: Add Triethylamine (1.5 eq). Cool to

under Argon.

Addition: Add the electrophile dropwise over 10 minutes. Note: Rapid addition causes

localized heating and bis-functionalization.

Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by LCMS.

QC Check: Look for

(Product) vs

(Bis-product).

Quench: Add saturated

. Extract with DCM.
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Purification: Silica gel chromatography (Hexane/EtOAc).

Expert Insight: If the iodine is at C3, steric clash with the 7-position is minimal. However, if the

iodine is at C6 (ortho to the amine), reaction rates will drop significantly. In this case, use

Pyridine as the solvent and heat to

.

Protocol 2: Reductive Amination (The "Soft" Alkylation)
Goal: Install alkyl groups (secondary amines) without touching the Iodine.

Why not direct alkylation? Direct reaction with alkyl halides (

) is notoriously difficult to control (over-alkylation to tertiary amines/quaternary salts). Reductive
amination is self-limiting to the mono-alkylated product in most cases.

Materials:

Substrate: 7-amino-iodo-indazole (1.0 eq)

Reagent: Aldehyde (R-CHO) (1.2 eq)

Reductant: Sodium Triacetoxyborohydride (

) (1.5 eq)

Acid Catalyst: Acetic Acid (AcOH) (2.0 eq)

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

Imine Formation: Dissolve amine and aldehyde in DCE (

). Add AcOH. Stir at RT for 1 hour.

Checkpoint: In some sterically hindered 7-amines, the imine may not form fully. If LCMS

shows only starting material, add
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molecular sieves and heat to

.

Reduction: Cool to

. Add

in one portion.

Duration: Stir overnight at RT.

Workup: Quench with saturated

. The gas evolution is

from the acetoxy groups; allow it to subside before extraction.

Validation Data (Typical Yields):

R-CHO Type Reaction Time Yield (%) Notes

Benzaldehyde 4 h 85-92% Very clean.

Aliphatic (e.g.,

Propanal)
6 h 75-80%

May require excess

aldehyde.

Heterocyclic (e.g.,

Pyridine-3-CHO)
12 h 65-75%

Slower imine

formation.

Protocol 3: Urea Synthesis via Isocyanates
Goal: Access high-affinity kinase inhibitor motifs.

Mechanism: Addition of the amine to an isocyanate (

). This reaction is neutral and highly compatible with the iodine handle.

Step-by-Step:

Dissolve 7-amino-iodo-indazole in anhydrous THF.
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Add Isocyanate (1.1 eq) dropwise at RT.

Catalysis: If no precipitate forms after 1 hour, add 1 drop of TEA.

Isolation: The urea product often precipitates out of THF. Filter and wash with cold ether. This

avoids chromatography and preserves the iodine from silica-induced degradation (rare but

possible).

Experimental Workflow Diagram

7-Amino-Iodo-Indazole
+ Aldehyde

Imine Formation
(DCE, AcOH, 1h) LCMS: Imine Formed?

Add 3A Sieves
Heat to 40CNo

Add NaBH(OAc)3
(0C to RT, 12h)

Yes

Re-check

Quench NaHCO3
Extract DCM

Isolated Secondary Amine
(Iodine Preserved)
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Figure 2: Optimized workflow for Reductive Amination, highlighting the critical QC checkpoint

for imine formation.

Troubleshooting & Quality Control
Common Failure Modes

Loss of Iodine: If using Pd-catalysis (not recommended here) or strong lithiating agents, the

iodine will be lost (dehalogenation).

Detection: NMR signal loss of the specific C-H or change in integration. LCMS mass shift

of -126 Da (I -> H).

N1-Alkylation: Occurs if using alkyl halides and base without N1 protection.

Detection: HMBC correlation between N1-H/C and the alkyl group.

Bis-Acylation: Occurs with highly reactive acid chlorides.

Fix: Use the anhydride instead of the chloride, or lower the temperature to
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.

Analytical Standard
1H NMR (DMSO-d6): The 7-NH proton is usually broad and located around 5.0–6.5 ppm.

Upon acylation, this shifts downfield to 9.0–10.5 ppm (amide NH).

13C NMR: Look for the carbonyl peak (~165-170 ppm) to confirm acylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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